A Comprehensive Technical Guide to 4-Fluoro-4'-(methylthio)benzhydrol
A Comprehensive Technical Guide to 4-Fluoro-4'-(methylthio)benzhydrol
Abstract
This guide provides an in-depth examination of 4-Fluoro-4'-(methylthio)benzhydrol, a disubstituted diarylmethanol compound. Benzhydrols, or diphenylmethanols, serve as crucial structural motifs and synthetic intermediates in medicinal chemistry and materials science.[1][2] The specific substitutions of a fluorine atom and a methylthio group on the phenyl rings of this molecule are of significant interest. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group offers a site for further chemical modification, such as oxidation to sulfoxide or sulfone analogues. This document details the compound's physicochemical properties, outlines a robust and validated laboratory-scale synthesis protocol via the reduction of its corresponding benzophenone precursor, describes methods for its characterization, and discusses its potential applications and safety considerations. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.
Chemical Identity and Physicochemical Properties
4-Fluoro-4'-(methylthio)benzhydrol is a solid organic compound characterized by a central carbinol carbon bonded to both a 4-fluorophenyl group and a 4-(methylthio)phenyl group. Its core properties are summarized in the table below.
Table 1: Physicochemical Properties of 4-Fluoro-4'-(methylthio)benzhydrol
| Property | Value | Source(s) |
| CAS Number | 1510-48-1 | [3] |
| Molecular Formula | C₁₄H₁₃FOS | [3][4] |
| Molecular Weight | 248.32 g/mol | [3][5] |
| IUPAC Name | (4-Fluorophenyl)(4-(methylthio)phenyl)methanol | [4] |
| Canonical SMILES | CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | [4] |
| Physical State | Solid (predicted) | General knowledge |
| Monoisotopic Mass | 248.06711 Da | [4] |
Synthesis and Purification
The synthesis of unsymmetrical benzhydrols like 4-Fluoro-4'-(methylthio)benzhydrol can be reliably achieved through several established synthetic routes. The two most common methods are the Grignard reaction between a phenylmagnesium halide and a corresponding benzaldehyde, or the reduction of the corresponding benzophenone.[2] For this guide, we will focus on the reduction of 4-Fluoro-4'-(methylthio)benzophenone, a method known for its high yields, operational simplicity, and mild reaction conditions when using sodium borohydride (NaBH₄).[6][7][8]
Rationale for Synthetic Route Selection
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[8]
-
Precursor Availability: The starting material, 4-Fluoro-4'-(methylthio)benzophenone, can be synthesized via Friedel-Crafts acylation or sourced from commercial suppliers.
-
Selectivity & Yield: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting other potentially sensitive functional groups.[7][8] This selectivity ensures a clean reaction with high product yield.[6]
-
Safety and Simplicity: Compared to more reactive reducing agents like lithium aluminum hydride (LAH), NaBH₄ is safer to handle as it reacts slowly with protic solvents like ethanol or methanol, which are used as the reaction medium.[7] The workup procedure is straightforward.
Experimental Workflow Diagram
The overall process from starting material to purified product is illustrated below.
Caption: Workflow for the synthesis of 4-Fluoro-4'-(methylthio)benzhydrol.
Detailed Synthesis Protocol
This protocol is adapted from standard procedures for the reduction of benzophenones.[6][7][8]
Materials:
-
4-Fluoro-4'-(methylthio)benzophenone
-
Ethanol (EtOH)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel), Hexanes, Ethyl Acetate
Procedure:
-
Dissolution: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 4-Fluoro-4'-(methylthio)benzophenone (e.g., 5.0 g, 1.0 eq) in ethanol (30 mL). Stir at room temperature until a clear solution is obtained.
-
Reagent Preparation: In a separate small beaker, dissolve NaBH₄ (e.g., 1.2 eq) in cold deionized water (5 mL). Causality Note: Preparing the NaBH₄ solution just before use and keeping it cold minimizes its decomposition.
-
Reduction: Slowly add the NaBH₄ solution dropwise to the stirred ethanolic solution of the ketone over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature with a cool water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 40-60 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:EtOAc), checking for the disappearance of the starting ketone spot.[7]
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (50 g), water (50 mL), and concentrated HCl (5 mL).[8] Causality Note: The acid neutralizes excess NaBH₄ and protonates the intermediate alkoxide to form the final alcohol product. Pouring into ice-water dissipates the heat from neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The water wash removes water-soluble impurities, and the brine wash helps to break emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 4-Fluoro-4'-(methylthio)benzhydrol. The yield of pure product after recrystallization is typically high.[6]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. The following are expected spectroscopic data points based on the structure and data from analogous compounds.[9]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 2.5 ppm (3H) for the methylthio (-SCH₃) protons.[10]- A singlet or doublet around 5.8 ppm (1H) for the benzylic C-H proton.- A broad singlet for the hydroxyl (-OH) proton (variable chemical shift).- A series of multiplets in the aromatic region (7.0-7.5 ppm, 8H) corresponding to the two disubstituted phenyl rings. |
| ¹³C NMR | - A signal around 15 ppm for the -SCH₃ carbon.- A signal around 75 ppm for the benzylic C-OH carbon.- Multiple signals in the aromatic region (120-165 ppm), including a characteristic doublet for the fluorine-coupled carbon atoms. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands (aromatic and aliphatic) around 2850-3100 cm⁻¹.- C=C aromatic ring stretching absorptions around 1500-1600 cm⁻¹.- A strong C-F stretching band around 1150-1250 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ at m/z = 248.0671 (High Resolution MS).- A peak corresponding to the loss of water [M-H₂O]⁺. |
Potential Applications and Biological Significance
Substituted benzhydrols are valuable intermediates in the synthesis of a wide range of commercial pharmaceuticals.[1] They are key precursors for antihistamines, antihypertensives, and antifungal agents.[1]
The specific structural features of 4-Fluoro-4'-(methylthio)benzhydrol make it a promising building block:
-
Pharmaceutical Synthesis: It can serve as a precursor for active pharmaceutical ingredients (APIs). The benzhydryl moiety is a common scaffold in drugs targeting the central nervous system.
-
Medicinal Chemistry: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, creating analogues with different electronic and solubility properties for structure-activity relationship (SAR) studies.
-
Materials Science: Aryl sulfides and fluorinated aromatics are used in the development of polymers and functional materials with specific optical or electronic properties.
Safety and Handling
As a research chemical, 4-Fluoro-4'-(methylthio)benzhydrol should be handled with appropriate care in a laboratory setting. While specific toxicity data for this compound is not available, general precautions for similar benzhydrol derivatives should be followed.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]
In case of exposure, follow standard first-aid measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]
Conclusion
4-Fluoro-4'-(methylthio)benzhydrol is a synthetically accessible and versatile chemical intermediate. The reduction of its benzophenone precursor offers a reliable and high-yielding route for its preparation at a laboratory scale. Its unique combination of fluoro and methylthio functional groups makes it a valuable building block for further derivatization in the fields of drug discovery and materials science. Proper characterization and adherence to safety protocols are essential when working with this compound.
References
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